3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
Overview
Description
“3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid” is a chemical compound with a molecular weight of 196.59 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid” is 1S/C8H5ClN2O2/c9-7-3-1-2-6-5 (8 (12)13)4-10-11 (6)7/h1-4H, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid” is a solid substance at room temperature . It has a molecular weight of 196.59 .Scientific Research Applications
Synthesis and Characterization
- 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid and its derivatives have been synthesized and characterized, demonstrating their potential in various chemical transformations. For instance, reactions of pyrazole carboxylic acids with diamines and alcohols have been studied, leading to the formation of pyrazole-3-carboxamides and -3-carboxylates (Yıldırım, Kandemirli, & Akçamur, 2005). Additionally, the synthesis of novel oxadiazole derivatives from this compound has been explored, providing insights into its versatility in organic synthesis (Gezginci, Martin, & Franzblau, 1998).
Optical and Fluorescence Properties
- The optical and fluorescence properties of derivatives of 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid have been investigated. Studies show that these properties are influenced by the substituents on the pyrazole and benzene moieties, indicating potential applications in materials science and photophysical research (Yan-qing Ge et al., 2014).
Application in Medicinal Chemistry
- In medicinal chemistry, derivatives of 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid have been synthesized for potential use as antiviral agents. These compounds have demonstrated inhibitory effects against various viruses, suggesting their significance in the development of new antiviral medications (Bernardino et al., 2007).
Catalysis and Reaction Mechanisms
- Research has also focused on the use of this compound in catalytic reactions, providing a deeper understanding of reaction mechanisms and pathways in organic chemistry. Studies on cyclocondensation reactions involving 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid have helped elucidate complex chemical processes (Chebanov et al., 2007).
Structural and Computational Studies
- Structural and computational studies of this compound and its derivatives have been conducted, contributing to the understanding of their molecular properties and potential applications in various fields of chemistry and pharmacology (Shen et al., 2012).
Safety And Hazards
The compound has been classified as having acute toxicity (oral), causing skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-10-11-2-1-5(8(12)13)3-7(6)11/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWALPSZVWAMLMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Cl)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671940 | |
Record name | 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
CAS RN |
876379-80-5 | |
Record name | 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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